molecular formula C9H18F2N2O2 B2723636 tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate CAS No. 1864060-49-0

tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate

Cat. No.: B2723636
CAS No.: 1864060-49-0
M. Wt: 224.252
InChI Key: DKGFQIPALNMVSE-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate: is a chemical compound with the molecular formula C₉H₁₈F₂N₂O₂ and a molecular weight of 224.25 g/mol . It is a carbamate derivative, which is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable difluorobutylamine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted carbamates.

    Oxidation Products: Corresponding oxides.

    Reduction Products: Amines.

    Hydrolysis Products: tert-Butyl carbamate and amines.

Mechanism of Action

The mechanism of action of tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable carbamate linkages with amino acid residues in proteins, thereby modifying their activity. This interaction can inhibit enzyme function or alter protein conformation, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-(3-amino-4,4-difluorobutyl)carbamate is unique due to the presence of the difluorobutyl group, which imparts distinct chemical and biological properties. This structural feature enhances its reactivity and potential for forming stable carbamate linkages, making it valuable in various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-(3-amino-4,4-difluorobutyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18F2N2O2/c1-9(2,3)15-8(14)13-5-4-6(12)7(10)11/h6-7H,4-5,12H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKGFQIPALNMVSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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